molecular formula C17H19NO4S B4907916 Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate

Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate

Cat. No.: B4907916
M. Wt: 333.4 g/mol
InChI Key: SVZZBCBHNRFKGV-UHFFFAOYSA-N
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Description

Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group attached to a sulfonyl-methylamino moiety, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with phenylamine, followed by the esterification of the resulting sulfonamide with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2,5-Dimethylphenyl acetate: Shares the phenyl and acetate groups but lacks the sulfonyl-methylamino moiety.

    Phenylsulfonyl-methylamino acetate: Similar structure but with variations in the substitution pattern on the phenyl ring.

Uniqueness: Phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate is unique due to the presence of both the sulfonyl and acetate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-10-14(2)16(11-13)23(20,21)18(3)12-17(19)22-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZZBCBHNRFKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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